molecular formula C23H23ClN2O4S B11638639 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B11638639
M. Wt: 459.0 g/mol
InChI Key: XFBORMYXNVJFHJ-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a benzyl group, and a substituted acetamide moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4-methylbenzenesulfonyl chloride and benzylamine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.

      Procedure: The sulfonyl chloride is added dropwise to a solution of benzylamine and triethylamine, resulting in the formation of N-benzyl-4-methylbenzenesulfonamide.

  • Acetamide Formation

      Starting Materials: N-benzyl-4-methylbenzenesulfonamide and 3-chloro-4-methoxyaniline.

      Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The sulfonamide intermediate is reacted with 3-chloro-4-methoxyaniline in an organic solvent like dichloromethane, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, resulting in amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylbenzenesulfonamide: Lacks the acetamide and chloro-methoxyphenyl groups.

    N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the sulfonamide and benzyl groups.

Uniqueness

2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(12-9-17)31(28,29)26(15-18-6-4-3-5-7-18)16-23(27)25-19-10-13-22(30-2)21(24)14-19/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

XFBORMYXNVJFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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